N-(5-(3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Description
This compound features a bicyclic thiazolo[5,4-c]pyridine core fused with a tetrahydrothiazole ring, linked to a 1-methyl-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl group via a carbonyl bridge. A cyclopropanecarboxamide moiety is attached to the thiazole ring (Figure 1). The 2-methoxyphenyl substituent introduces electron-donating effects, which may enhance binding affinity compared to halogenated analogs.
Properties
IUPAC Name |
N-[5-[5-(2-methoxyphenyl)-2-methylpyrazole-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-26-17(11-16(25-26)14-5-3-4-6-18(14)30-2)21(29)27-10-9-15-19(12-27)31-22(23-15)24-20(28)13-7-8-13/h3-6,11,13H,7-10,12H2,1-2H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDVJALOKYVNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to targetvascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These receptors play crucial roles in angiogenesis and cell proliferation, respectively.
Pharmacokinetics
A molecular docking study of a similar compound revealed an energy affinity of δg = -103 kcal mol -1, indicating potential for good binding efficiency and possibly bioavailability.
Biological Activity
N-(5-(3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide (CAS Number: 1798540-35-8) is a complex organic compound that has garnered attention for its potential biological activity, particularly in the realm of pharmacology. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 437.5 g/mol. The structure features several key functional groups that contribute to its biological activity:
- Pyrazole moiety : Known for its role in various pharmacological activities.
- Thiazolo[5,4-c]pyridine ring : Implicated in enhancing binding affinity and selectivity towards biological targets.
- Cyclopropanecarboxamide group : May influence the compound's metabolic stability and bioavailability.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in coagulation pathways. Notably, it has been investigated as a potential inhibitor of coagulation factor Xa (FXa), an essential enzyme in the coagulation cascade.
Inhibition of Factor Xa
Research indicates that derivatives similar to this compound exhibit potent inhibitory effects on FXa:
- IC50 Values : The IC50 values for related compounds range significantly, with some exhibiting low nanomolar potency (e.g., IC50 = 23 ± 8 nM) against FXa .
- Structure-Activity Relationship (SAR) : Modifications at the para position of the phenyl ring have been shown to enhance activity. For instance, substituents such as chlorine and methoxy have been linked to improved inhibition profiles .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- Anticoagulant Efficacy : In vivo studies demonstrated that compounds similar to this one significantly reduced thrombus formation in animal models while prolonging bleeding time, suggesting a favorable safety profile .
- Selectivity : Some derivatives have shown increased selectivity for FXa over thrombin, which is critical for minimizing side effects associated with anticoagulation therapy .
- Docking Studies : Molecular docking simulations reveal that the compound effectively occupies critical binding sites on FXa, forming essential interactions that stabilize the enzyme-inhibitor complex .
Data Tables
The following table summarizes key research findings related to the biological activity of this compound and its analogs:
Chemical Reactions Analysis
Tetrahydrothiazolo[5,4-c]pyridine Ring Formation
The bicyclic thiazolo-pyridine system is constructed through:
- Cyclocondensation : Reaction of pyridine derivatives with sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent) under thermal conditions forms the thiazole ring.
- Reductive Amination : Secondary amines are introduced via hydrogenation of imine intermediates to yield tetrahydro derivatives.
Key Intermediate
text4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-amine → Reacts with carbonyl groups for subsequent functionalization.
Amide Coupling with Cyclopropanecarboxamide
The final step involves coupling the tetrahydrothiazolopyridine amine with cyclopropanecarboxylic acid:
- Activation of Carboxylic Acid : Cyclopropanecarboxylic acid is activated using EDCl/HOBt or thionyl chloride (SOCl₂) to form an acyl chloride .
- Nucleophilic Acyl Substitution : The activated carbonyl reacts with the amine group on the tetrahydrothiazolopyridine scaffold under basic conditions (e.g., triethylamine) .
Reaction Scheme
textCyclopropanecarboxylic Acid + SOCl₂ → Cyclopropanecarboxylic Acid Chloride Acid Chloride + Tetrahydrothiazolopyridine Amine → Target Amide
Spectral Characterization and Validation
Critical analytical data for verifying the structure include:
Reactivity and Functionalization
- Electrophilic Substitution : The pyrazole ring undergoes halogenation or nitration at electron-rich positions (C3/C5) .
- Nucleophilic Attack : The carbonyl group participates in condensations (e.g., with hydrazines to form hydrazones) .
- Methoxy Group Stability : Resists hydrolysis under acidic conditions but demethylates under strong bases (e.g., BBr₃) .
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related molecules from the evidence, focusing on core modifications, substituent effects, and physicochemical properties.
Key Comparisons
A. Core Structure Variations
- Thiazolo[5,4-c]pyridine vs. Pyrazole-4-carboxamide (): The target’s bicyclic core may enhance rigidity and target selectivity compared to simpler pyrazole derivatives like 3a–3p, which lack fused heterocycles .
- Cyclopropane vs.
B. Substituent Effects
- 2-Methoxyphenyl vs. Halogenated Aryl Groups (): The target’s 2-methoxyphenyl substituent provides electron-donating effects, contrasting with the electron-withdrawing chloro groups in 3b and 3e. This difference may alter π-π stacking interactions or hydrogen-bonding capacity .
- Isoxazole vs. Pyrazole (): Replacing the pyrazole in the target with isoxazole (as in ) introduces an additional oxygen atom, which could modulate solubility or metabolic stability .
C. Pharmacological Implications
- While direct activity data for the target compound is unavailable, structurally related compounds like niclosamide () exhibit TMEM16A antagonism, suggesting that the target’s pyrazole-thiazolo core may similarly interact with ion channels .
- The cyclopropanecarboxamide group’s lipophilicity may enhance blood-brain barrier penetration compared to the more polar carbohydrazide derivatives in –6 .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation and cyclization steps. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalyst optimization : Employ K₂CO₃ or Et₃N as bases for deprotonation .
- Purity monitoring : Use HPLC to track intermediates and final product purity (>95%) .
Q. What are the critical analytical techniques for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl, cyclopropane) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₅N₅O₃S) with <2 ppm error .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature .
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, with HPLC monitoring for degradation .
Advanced Research Questions
Q. What strategies are effective for identifying biological targets of this compound?
- Methodological Answer :
- Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock Vina .
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxyphenyl, cyclopropane) to map binding requirements .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Cross-assay validation : Compare results from enzymatic assays (e.g., IC₅₀) vs. cell-based viability assays (e.g., MTT) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based systems .
- Off-target screening : Employ proteome-wide affinity pulldowns to identify non-specific interactions .
Q. What in vivo experimental designs are recommended for evaluating pharmacokinetic (PK) properties?
- Methodological Answer :
- Dose formulation : Use PEG-400/saline (70:30) to enhance solubility for IV/PO administration .
- PK parameters : Measure Cₘₐₓ, Tₘₐₓ, t₁/₂, and bioavailability (%) in rodent models .
- Tissue distribution : Radiolabel the compound (¹⁴C) for quantitative biodistribution analysis .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations .
- Prodrug derivatization : Introduce phosphate or ester groups to improve hydrophilicity .
- Nanoparticle encapsulation : Use PLGA nanoparticles for sustained release in in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
